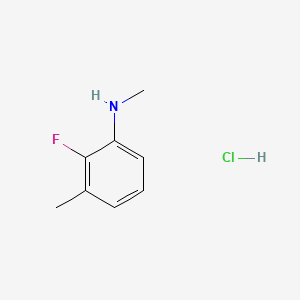

2-fluoro-N,3-dimethylaniline hydrochloride

Description

2-Fluoro-N,3-dimethylaniline hydrochloride is a halogenated aniline derivative with the molecular formula C₈H₁₁ClFN and a molecular weight of 195.64 g/mol. Its structure features a fluorine atom at the ortho position (C2), a methyl group at the meta position (C3), and a methyl substituent on the amine group (N-methyl), forming a hydrochloride salt. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate due to its unique electronic and steric properties imparted by the fluorine atom and methyl groups .

Properties

Molecular Formula |

C8H11ClFN |

|---|---|

Molecular Weight |

175.63 g/mol |

IUPAC Name |

2-fluoro-N,3-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |

InChI Key |

LFQIMQNUTDBRNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,3-dimethylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Methylation: The amine group is methylated to form 2-fluoro-N,3-dimethylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-fluoro-N,3-dimethylaniline hydrochloride often involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, and typically involves the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N,3-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Parent amine and other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N,3-dimethylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methyl groups can influence its overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine vs. Chlorine : The presence of fluorine at C2 (vs. chlorine in 2-chloro-6-fluoro-N,3-dimethylaniline HCl) enhances electrophilic aromatic substitution reactivity due to fluorine’s strong electron-withdrawing effect .

Methyl Group Impact : The C3 methyl group in 2-fluoro-N,3-dimethylaniline HCl improves steric stability, increasing selectivity in coupling reactions compared to unmethylated analogs like 3-fluoro-N-methylaniline HCl .

N-Alkyl Substitutions : N-ethyl derivatives (e.g., N-ethyl-3-fluoroaniline HCl) exhibit higher lipophilicity but lower solubility in aqueous media compared to N-methyl analogs .

Key Findings:

Positional Isomerism : Fluorine at C2 (vs. C5 in 5-fluoro-N-methylaniline HCl) correlates with cholinesterase inhibition (>10 μM), whereas C5 substitution leads to significant cytotoxicity (EC₅₀ = 12 μM) .

Chlorine Substitution : Chlorine at C6 (6-chloro-2,3-dimethylaniline HCl) enhances antibacterial activity against Gram-positive strains but lacks enzyme inhibition properties .

Biological Activity

2-Fluoro-N,3-dimethylaniline hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

- Chemical Formula : C8H10ClFN

- Molecular Weight : 175.62 g/mol

- IUPAC Name : 2-fluoro-N,3-dimethylaniline hydrochloride

Biological Activity Overview

The biological activity of 2-fluoro-N,3-dimethylaniline hydrochloride has been investigated primarily in the context of its potential as a pharmaceutical agent. Its activity can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that compounds similar to 2-fluoro-N,3-dimethylaniline exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylaniline have shown promise in inhibiting tumor growth and inducing apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- A study highlighted the importance of structural modifications in enhancing anticancer properties, suggesting that fluorinated anilines may improve binding affinity to cancer-related targets .

- Enzyme Inhibition

- Neuropharmacological Effects

The biological mechanisms through which 2-fluoro-N,3-dimethylaniline hydrochloride exerts its effects are still under investigation. However, several hypotheses have emerged:

- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell proliferation and survival. Activation of such receptors could lead to enhanced cell growth and resistance to apoptosis in cancer cells .

- Signal Transduction Pathways : It is hypothesized that the compound may modulate key signaling pathways, affecting cellular responses to stress and promoting survival in adverse conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Enzyme Inhibition | Potential AdoMetDC inhibitor | |

| Neuroprotective | Modulates neuroprotective pathways |

Table 2: Case Studies on Related Compounds

Case Studies

- Study on Dimethylaniline Derivatives : This research focused on a series of dimethylaniline derivatives, including fluorinated variants. The results indicated significant cytotoxic effects against liver cancer cells while sparing healthy cells, suggesting selective targeting mechanisms .

- Mechanistic Insights into AdoMetDC Inhibition : A detailed examination of AdoMetDC inhibitors demonstrated that modifications in the aromatic ring structure could enhance inhibitory potency against T. brucei, providing insights into potential applications for parasitic infections as well as cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.